molecular formula C8H6BrFO B8465468 2-Bromo-4-fluoro-1-vinyloxy-benzene

2-Bromo-4-fluoro-1-vinyloxy-benzene

Cat. No. B8465468
M. Wt: 217.03 g/mol
InChI Key: HUVNDNMAQOYUSR-UHFFFAOYSA-N
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Patent
US08134007B2

Procedure details

Diethyl zinc (1M in toluene, 23 ml, 23 mmol) was added under nitrogen with stirring to a solution of 2-bromo-4-fluoro-1-vinyloxy-benzene (Preparation 88, 1.0 g, 4.61 mmol) in dichloroethane (45 ml) at −10° C. (ice-salt-MeOH), taking care to maintain the temperature below 0° C. Diiodomethane (6.17 g, 23 mmol) in dichloroethane (10 ml) was then added via a syringe to the reaction mixture over 5 minutes ensuring that the reaction mixture remained at a temperature below +5° C. (internal temp). The reaction mixture was stirred at this temperature for twenty minutes and then allowed to attain room temperature and stirring was continued for 72 hours. The reaction was quenched with cold saturated ammonium chloride (aqueous solution) (5 ml) then the lower organic phase was removed, whilst the aqueous was extracted with a further dichloromethane (20 ml). The combined organic layers were dried over anhydrous Na2SO4 (s), filtered and evaporated in vacuo. Purification by column chromatography on silica gel eluting with tert-butyldimethyl ether:heptane 1:99 to 1:19 afforded almost pure title compound (93 mg, 9%).
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice-salt-MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
6.17 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
9%

Identifiers

REACTION_CXSMILES
[CH2:1]([Zn]CC)C.[Br:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[O:14][CH:15]=[CH2:16].ICI>ClC(Cl)C>[Br:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[O:14][CH:15]1[CH2:1][CH2:16]1

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)[Zn]CC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)OC=C
Name
ice-salt-MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
45 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
6.17 g
Type
reactant
Smiles
ICI
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for twenty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 0° C
CUSTOM
Type
CUSTOM
Details
remained at a temperature below +5° C. (internal temp)
CUSTOM
Type
CUSTOM
Details
to attain room temperature
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with cold saturated ammonium chloride (aqueous solution) (5 ml)
CUSTOM
Type
CUSTOM
Details
the lower organic phase was removed
EXTRACTION
Type
EXTRACTION
Details
whilst the aqueous was extracted with a further dichloromethane (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4 (s)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel eluting with tert-butyldimethyl ether:heptane 1:99 to 1:19

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)OC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 8.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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